molecular formula C6H2BrClFNO B13577982 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

Cat. No.: B13577982
M. Wt: 238.44 g/mol
InChI Key: UPBPJTZTZJTYRN-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde: is a halogenated pyridine derivative with the molecular formula C6H2BrClFNO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with an aldehyde functional group at the 2-position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine rings followed by formylation. For instance, the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the halogenation and formylation processes. The use of inert atmospheres and specific solvents can also play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is used as a building block in the synthesis of complex organic molecules. Its halogenated structure makes it a versatile intermediate for creating diverse chemical entities .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways. Its unique structure allows for the design of molecules with enhanced biological activity and selectivity .

Industry: The compound is employed in the agrochemical industry for the synthesis of herbicides and insecticides. Its reactivity and functional groups enable the creation of compounds with improved efficacy and environmental profiles .

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is largely dependent on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets. The aldehyde group can also participate in covalent bonding with biological macromolecules, influencing their function .

Comparison with Similar Compounds

  • 3-Bromo-6-chloro-2-fluoropyridine
  • 5-Bromo-2-chloro-3-fluoropyridine
  • 2-Bromo-5-fluoropyridine

Comparison: While these compounds share a similar pyridine core and halogenation pattern, 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is unique due to the presence of the aldehyde group at the 2-position. This functional group significantly influences its reactivity and applications, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C6H2BrClFNO

Molecular Weight

238.44 g/mol

IUPAC Name

5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H2BrClFNO/c7-3-1-4(9)5(2-11)10-6(3)8/h1-2H

InChI Key

UPBPJTZTZJTYRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)C=O)F

Origin of Product

United States

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